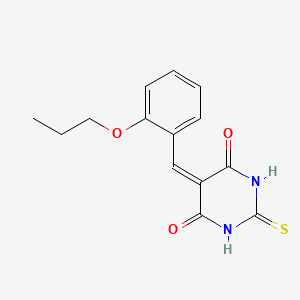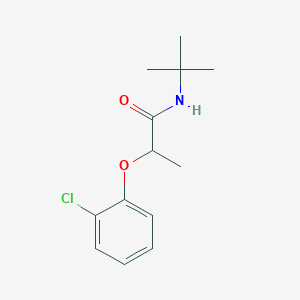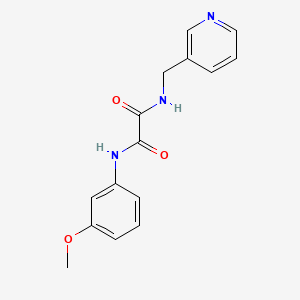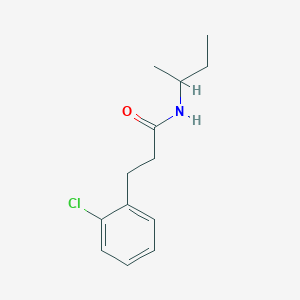![molecular formula C18H18N2O4S B4837020 propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4837020.png)
propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate
Übersicht
Beschreibung
Propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate, also known as PFA, is a compound that has been widely used in scientific research. It is a member of the benzamidine family of compounds and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate involves the formation of a covalent bond between the compound and the active site of the serine protease. This results in the irreversible inhibition of the enzyme and the prevention of its activity. propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been found to be particularly effective against the serine proteases due to the presence of a thioester group in its structure.
Biochemical and Physiological Effects:
propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit blood coagulation and fibrinolysis, as well as to reduce inflammation. propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has also been found to have anti-cancer properties, as it inhibits the activity of urokinase-type plasminogen activator, which is involved in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate is also stable and easy to synthesize, which makes it a convenient compound to work with. However, propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which limits its use in cell-based assays. propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate also has a short half-life in vivo, which makes it difficult to study its effects in animal models.
Zukünftige Richtungen
There are several future directions for research on propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate. One area of interest is the development of propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate derivatives with improved stability and selectivity. Another area of interest is the study of the role of serine proteases in cancer and the potential use of propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate as a therapeutic agent for cancer treatment. Additionally, the use of propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in the development of diagnostic tools for serine protease-related diseases is an area of potential research. Overall, propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate is a compound with significant potential for scientific research and its continued study is warranted.
Wissenschaftliche Forschungsanwendungen
Propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been extensively used in scientific research due to its ability to inhibit the activity of serine proteases. It has been found to be particularly effective against trypsin, thrombin, and factor Xa. propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has also been used as a tool to study the role of serine proteases in various physiological processes, such as blood coagulation, fibrinolysis, and inflammation.
Eigenschaften
IUPAC Name |
propyl 4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-2-11-24-17(22)13-5-7-14(8-6-13)19-18(25)20-16(21)10-9-15-4-3-12-23-15/h3-10,12H,2,11H2,1H3,(H2,19,20,21,25)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANHZWKXWBTLCK-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(diethylamino)benzylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4836946.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-propylacetamide](/img/structure/B4836948.png)


![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4836968.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4836973.png)

![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}-N-phenylacetamide](/img/structure/B4836978.png)
![6-({[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B4836985.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4837009.png)

![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B4837017.png)
![N-(2-methoxyethyl)-2-{[4-(1-methyl-1-phenylethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4837023.png)